molecular formula C24H18N2O3S B11487923 N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide

N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11487923
M. Wt: 414.5 g/mol
InChI Key: UHFJHYQTSSQLSN-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a dibenzofuran core with a sulfonamide group and a pyridinylmethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Dibenzofuran Core: This can be achieved through the cyclization of biphenyl derivatives under oxidative conditions.

    Introduction of the Sulfonamide Group:

    Attachment of the Pyridinylmethylphenyl Group: This is typically done through a nucleophilic substitution reaction where the pyridinylmethylphenyl group is introduced to the sulfonamide derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The dibenzofuran core can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The sulfonamide group can be reduced to amine derivatives under specific conditions.

    Substitution: The pyridinylmethylphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridinylmethylphenyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of a dibenzofuran core, sulfonamide group, and pyridinylmethylphenyl substituent. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-(pyridin-2-ylmethyl)phenyl]dibenzofuran-2-sulfonamide

InChI

InChI=1S/C24H18N2O3S/c27-30(28,20-12-13-24-22(16-20)21-6-1-2-7-23(21)29-24)26-18-10-8-17(9-11-18)15-19-5-3-4-14-25-19/h1-14,16,26H,15H2

InChI Key

UHFJHYQTSSQLSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5

Origin of Product

United States

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